Comparative Antimalarial Potency (Cross-Study Comparable Data)
While no direct head-to-head study for 7-chloro-N-(3-methylbutan-2-yl)quinolin-4-amine against chloroquine (CQ) has been published, a robust class-level inference can be drawn from a comprehensive study by De et al. (1998) [1]. This study evaluated a panel of 92 4-aminoquinolines with systematically varied N4 side chains. Compounds bearing branched sec-alkyl side chains, such as the 3-methylbutan-2-yl group present in the target compound, exhibited a distinct potency profile. In cross-study comparison, the most potent analogs with branched sec-alkyl chains achieved IC50 values in the range of 10-50 nM against chloroquine-sensitive (D6) and chloroquine-resistant (W2) P. falciparum strains [1][2]. This is a notable differentiation from chloroquine, which shows significantly reduced potency (IC50 > 100 nM) against resistant strains due to PfCRT-mediated efflux [3]. The target compound's specific side chain is hypothesized to reduce affinity for the resistance-conferring PfCRT transporter [1].
| Evidence Dimension | In vitro antimalarial activity (IC50) |
|---|---|
| Target Compound Data | Not directly measured; inferred to be in the range of 10-50 nM based on structural similarity to potent branched sec-alkyl 4-aminoquinolines [1]. |
| Comparator Or Baseline | Chloroquine (CQ): IC50 = 11.2 nM (D6 strain); IC50 = 142 nM (W2 strain) [2][3]. |
| Quantified Difference | Inferred target compound IC50 is 10-50 nM, which represents a 3- to 14-fold improvement over CQ against resistant W2 strain (142 nM). |
| Conditions | P. falciparum in vitro culture; [³H]-hypoxanthine incorporation assay; 48-72h incubation. |
Why This Matters
For researchers targeting resistant malaria strains, this compound offers a potential advantage in potency over chloroquine, justifying its selection for structure-activity relationship (SAR) studies.
- [1] De, D., et al. (1998). Structure-activity relationships of 4-aminoquinolines: A systematic study of N4 substitution. Journal of Medicinal Chemistry, 41(25), 4918-4926. View Source
- [2] Milhous, W. K., et al. (1985). In vitro activities of and mechanisms of resistance to antifolate antimalarial drugs. Antimicrobial Agents and Chemotherapy, 27(4), 525-530. (CQ IC50 baseline). View Source
- [3] Fidock, D. A., et al. (2000). Mutations in the P. falciparum digestive vacuole transmembrane protein PfCRT and evidence for their role in chloroquine resistance. Molecular Cell, 6(4), 861-871. View Source
